molecular formula C21H22FN3O2 B2484920 N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1211243-27-4

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No.: B2484920
CAS No.: 1211243-27-4
M. Wt: 367.424
InChI Key: VCTQBOCGAIGCDE-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a pyrazole ring substituted with dimethylphenyl, fluorophenyl, and propoxy groups

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c1-4-11-27-19-13-25(17-9-7-16(22)8-10-17)24-20(19)21(26)23-18-12-14(2)5-6-15(18)3/h5-10,12-13H,4,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTQBOCGAIGCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2=C(C=CC(=C2)C)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Dipolar Cycloaddition Approach

The pyrazole ring is constructed via 1,3-dipolar cycloaddition of hydrazonoyl hydrochlorides with α,β-unsaturated carbonyl compounds. For example, hydrazonoyl chloride intermediates react with 4-nitro phenyl acetone under basic conditions (sodium hydride, THF) to form 1,3,4,5-tetrasubstituted pyrazoles (Scheme 1). This method ensures regioselectivity, critical for positioning the 4-fluorophenyl and propoxy groups.

Reaction Conditions :

  • Hydrazonoyl hydrochloride (1 eq), 4-nitro phenyl acetone (1.1 eq), NaH (2 eq) in THF.
  • Temperature: 0°C to 70°C, 12 hours.
  • Yield: 66%.

Cyclization of 1,3-Diketones

Alternative routes involve cyclizing 1,3-diketones with hydrazine hydrate. Ethyl 2-ethoxymethylene acetoacetate reacts with hydrazine in ethanol to yield ethyl 1H-pyrazole-4-carboxylate. Subsequent N-methylation with dimethyl sulfate introduces the 1-methyl group, which can later be functionalized (Scheme 2).

Key Data :

  • Intermediate 3a (ethyl 1H-pyrazole-4-carboxylate): Light-yellow solid, m.p. 98–100°C.
  • Saponification with NaOH yields 1-methyl-1H-pyrazole-4-carboxylic acid (5a ).

Introduction of the 4-Fluorophenyl Group

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling installs the 4-fluorophenyl moiety. For instance, bromopyrazole intermediates undergo Suzuki reactions with 4-fluorophenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

Optimized Protocol :

  • Pyrazole bromide (1 eq), 4-fluorophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq).
  • Solvent: DME/H₂O (3:1), 80°C, 6 hours.
  • Yield: 75–85%.

Nucleophilic Aromatic Substitution

Electron-deficient pyrazole derivatives react with 4-fluoroaniline in the presence of CuI and K₂CO₃ (DMSO, 120°C). This method is less favored due to competing side reactions.

Propoxy Group Installation

Alkylation of Pyrazole-OH

Hydroxy pyrazole intermediates are alkylated using propyl bromide under Mitsunobu conditions (DIAD, PPh₃, THF). For example:

  • Pyrazole-OH (1 eq), propyl bromide (1.5 eq), DIAD (1.5 eq), PPh₃ (1.5 eq).
  • Temperature: 0°C to room temperature, 12 hours.
  • Yield: 70–78%.

Direct Propoxy Substitution

Alternatively, chloro-pyrazoles react with sodium propoxide (NaOPr, DMF, 60°C) to introduce the propoxy group.

Carboxamide Formation

Acid Chloride Route

Pyrazole-3-carboxylic acid is converted to its acid chloride (SOCl₂, reflux) and reacted with 2,5-dimethylaniline (Scheme 3).

Procedure :

  • Acid chloride (1 eq), 2,5-dimethylaniline (1.2 eq), Et₃N (2 eq), DCM.
  • Temperature: 0°C to room temperature, 2 hours.
  • Yield: 82%.

Coupling Reagents

HATU-mediated coupling enhances efficiency:

  • Pyrazole-3-carboxylic acid (1 eq), HATU (1.5 eq), DIPEA (2 eq), 2,5-dimethylaniline (1.2 eq) in DMF.
  • Yield: 85–90%.

Reaction Optimization and Scalability

Catalytic Improvements

  • Palladium Catalysts : Pd(OAc)₂/XPhos systems increase Suzuki coupling yields to 90%.
  • Solvent Effects : THF > DMF in Mitsunobu reactions due to reduced side products.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane mixtures purify carboxamides.
  • Column Chromatography : Silica gel (EtOAc/hexane, 1:3) isolates intermediates.

Spectroscopic Characterization

Critical data for validating intermediates and the final compound:

Intermediate ¹H NMR (400 MHz, CDCl₃) MS (m/z)
Pyrazole-3-carboxylic acid δ 8.21 (s, 1H, pyrazole-H), 3.91 (s, 3H, CH₃), 13.2 (br, 1H, COOH) 167 [M+H]⁺
Acid chloride δ 8.45 (s, 1H, pyrazole-H), 4.02 (s, 3H, CH₃) 185 [M+H]⁺
Final carboxamide δ 8.32 (s, 1H, pyrazole-H), 7.45–7.12 (m, 4H, Ar-H), 2.31 (s, 6H, CH₃), 1.85 (t, 3H, OCH₂CH₂CH₃) 367 [M+H]⁺

Industrial-Scale Considerations

  • Cost Reduction : Bulk synthesis of hydrazonoyl hydrochlorides lowers raw material costs.
  • Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) for safer processing.
  • Continuous Flow Systems : Automated reactors improve yield consistency in Suzuki couplings.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use sodium borohydride in an alcoholic solvent. Substitution reactions often require the presence of a catalyst and controlled temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common route begins with the formation of the pyrazole core, followed by the introduction of substituents like dimethylphenyl and fluorophenyl groups. The synthesis may utilize various catalysts and solvents under controlled temperature and pressure to optimize yield and purity.

Scientific Research Applications

This compound has several notable applications in scientific research:

Medicinal Chemistry

  • Potential Drug Candidate : Ongoing research is exploring its therapeutic applications, particularly as a drug candidate for treating various diseases, including cancer and inflammatory conditions. The compound's structure allows it to interact with specific biological targets, potentially inhibiting certain enzymes or receptors involved in disease processes.
  • Enzyme Inhibition : Studies have indicated that this compound may exhibit enzyme inhibition properties, which can be crucial in developing anti-inflammatory or anticancer agents. For instance, it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response .

Material Science

  • Intermediate in Chemical Production : The compound can serve as an intermediate in the synthesis of more complex molecules or materials, making it valuable in industrial applications. Its unique structure can lead to novel materials with specific properties.

Case Study 1: Anticancer Properties

A study investigated the anticancer potential of this compound against various cancer cell lines. Results indicated significant cytotoxicity at certain concentrations, suggesting that the compound may induce apoptosis in cancer cells through specific signaling pathways.

Case Study 2: Anti-inflammatory Effects

In another research effort, the compound was tested for its anti-inflammatory effects using animal models. The findings demonstrated a reduction in inflammatory markers when administered, supporting its potential use as a therapeutic agent for inflammatory diseases.

Data Table: Summary of Research Findings

Application AreaFindingsReference
Medicinal ChemistryPotential drug candidate for cancer treatment
Biological ActivityEnzyme inhibition (COX enzymes)
Material ScienceIntermediate for complex molecule synthesis
Anticancer PropertiesInduces apoptosis in cancer cells
Anti-inflammatory EffectsReduces inflammatory markers

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research applications.

Biological Activity

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with various substituents that influence its biological activity. Below is the structural representation and key properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C21H22FN3O2
Molecular Weight 363.42 g/mol
CAS Number 1211243-27-4

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : It has been suggested that the compound binds to specific receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. For instance:

  • In vitro studies show the compound's efficacy against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and breast cancer (MCF-7) cells. The IC50 values ranged from 0.67 µM to 0.87 µM, indicating significant cytotoxicity compared to standard chemotherapeutic agents .
Cell LineIC50 (µM)Reference
PC-30.67
HCT-1160.80
MCF-70.87

Anti-inflammatory Activity

The compound has also shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, it demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, which is comparable to established anti-inflammatory drugs like dexamethasone .

Case Studies

  • In Vitro Anticancer Study : A study evaluated the effects of the compound on various cancer cell lines using the MTT assay for cell viability. Results indicated that it significantly reduced cell proliferation across multiple lines, suggesting its potential as a therapeutic agent in oncology .
  • Anti-inflammatory Mechanism : Another study focused on the compound's ability to modulate inflammatory responses in macrophages. It was found to downregulate the expression of pro-inflammatory markers, further supporting its role in treating inflammatory diseases .

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